6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Description
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: Not explicitly listed in evidence) is a brominated and methoxylated tetralone derivative. Its structure comprises a partially saturated naphthalene ring system with bromine and methoxy groups at the 6- and 8-positions, respectively.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-6-8(12)5-7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
IEHMJZVOPZQIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Position Effects: Bromine at position 6 (vs.
Biological Activity : Methoxy groups enhance solubility and bioavailability compared to purely halogenated analogues, as seen in natural products like 4-isopropyl-6-methyltetralone from Phoebe plants .
Synthetic Challenges : Bromo-methoxy tetralones require precise regioselective bromination, often achieved using directing groups or catalysts like KI .
Biological Activity
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula: C11H14BrO
- Molecular Weight: 256.14 g/mol
- CAS Number: 1337250-68-6
- Structure: The compound features a bromine atom and a methoxy group on a tetrahydronaphthalene core, which is crucial for its biological activity.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. A study indicated that compounds with similar structures demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |
| Indolylquinazolinone 3k | <1 | S. aureus ATCC 43300 (MRSA) |
| Indolylquinazolinone 3d | TBD | Candida albicans |
The specific MIC for this compound against MRSA remains to be established but is anticipated to be comparable to or lower than that of related compounds .
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound. Analogous compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated significant activity against A549 lung cancer cells .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Indolylquinazolinone 3b | TBD | A549 |
| Indolylquinazolinone 3e | TBD | Fibroblasts |
The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation; however, specific data for the compound is still being compiled.
Case Studies
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
